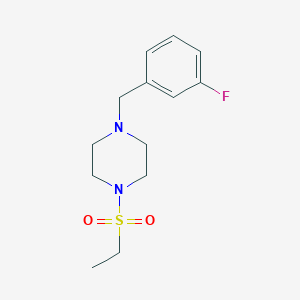![molecular formula C23H12N4O2 B10886261 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile](/img/structure/B10886261.png)
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile typically involves a nucleophilic displacement reaction. One common method is the reaction of 4-nitrophthalonitrile with 2,3-dicyanophenol in the presence of a base . The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Análisis De Reacciones Químicas
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the nitrile groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrile groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide . The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile has several scientific research applications:
Chemistry: It is used as a monomer in the synthesis of high-temperature polymers and resins.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile involves its interaction with specific molecular targets. The nitrile groups can participate in various chemical reactions, leading to the formation of stable polymers and resins . The pathways involved include nucleophilic substitution and polymerization reactions .
Comparación Con Compuestos Similares
3-[3-(2,3-Dicyanophenoxy)-5-methylphenoxy]phthalonitrile is unique compared to other phthalonitrile compounds due to its specific substitution pattern. Similar compounds include:
- 1,2-bis(3,4-dicyanophenoxy)benzene (o-BDB)
- 1,3-bis(3,4-dicyanophenoxy)benzene (m-BDB)
- 1,4-bis(3,4-dicyanophenoxy)benzene (p-BDB)
These compounds share similar chemical properties but differ in their substitution patterns, which can affect their reactivity and applications .
Propiedades
Fórmula molecular |
C23H12N4O2 |
|---|---|
Peso molecular |
376.4 g/mol |
Nombre IUPAC |
3-[3-(2,3-dicyanophenoxy)-5-methylphenoxy]benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C23H12N4O2/c1-15-8-18(28-22-6-2-4-16(11-24)20(22)13-26)10-19(9-15)29-23-7-3-5-17(12-25)21(23)14-27/h2-10H,1H3 |
Clave InChI |
UTEOSFZWKQSUEQ-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=C1)OC2=CC=CC(=C2C#N)C#N)OC3=CC=CC(=C3C#N)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(2-nitrobenzyl)piperazine](/img/structure/B10886178.png)
![(4-Benzylpiperidin-1-yl)[1-(2,5-dimethoxybenzyl)piperidin-3-yl]methanone](/img/structure/B10886186.png)
![N-(4-bromo-3-methylphenyl)-3-[4-(naphthalen-1-ylmethyl)piperazin-1-yl]propanamide](/img/structure/B10886189.png)
![3-chloro-N'-{(E)-[4-(2-cyano-4-nitrophenoxy)phenyl]methylidene}benzohydrazide](/img/structure/B10886198.png)
![2-bromo-4-[(E)-(2-carbamothioylhydrazinylidene)methyl]-6-ethoxyphenyl benzoate](/img/structure/B10886200.png)
![N-(4-{[4-(5-bromo-2-methoxybenzyl)piperazin-1-yl]sulfonyl}phenyl)acetamide](/img/structure/B10886206.png)


![1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(propan-2-yl)piperazine](/img/structure/B10886215.png)
![1,8,8-Trimethyl-3-(4-methylphenyl)-3-azabicyclo[3.2.1]octane-2,4-dione](/img/structure/B10886231.png)
![(2E)-2-cyano-N-(tetrahydrofuran-2-ylmethyl)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B10886243.png)

![[2-(3-nitrophenyl)-2-oxoethyl] 2-[(3,5-ditert-butylbenzoyl)amino]acetate](/img/structure/B10886250.png)

